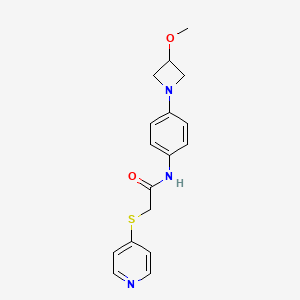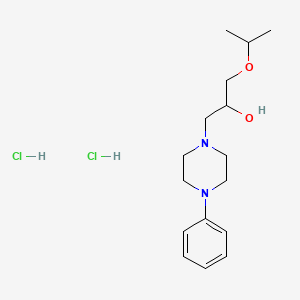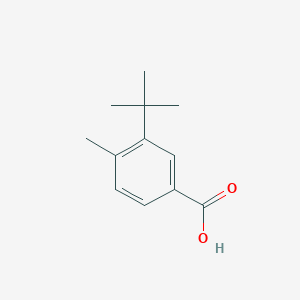
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thioacetamide derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of β-Lactam Antibiotics
One of the significant applications of related compounds involves the synthesis of β-lactam antibiotics. A study by Cainelli et al. (1998) demonstrated a practical synthesis approach for key intermediates crucial in the production of β-lactam antibiotics. The process includes the transformation of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine in the presence of a Lewis acid, directly furnishing derivatives with good diastereo-selectivity, essential for the synthesis of these antibiotics (Cainelli, Galletti, & Giacomini, 1998).
Anticancer Effects
Compounds structurally similar to N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide have shown remarkable anticancer effects. Wang et al. (2015) explored modifications of a compound to enhance its anticancer activity while reducing toxicity. This study emphasized the potential of these compounds as potent PI3K inhibitors, suggesting their viability as effective anticancer agents with low toxicity (Wang et al., 2015).
Imaging Translocator Protein with PET
Dollé et al. (2008) focused on synthesizing selective ligands for the translocator protein (18 kDa), a process crucial for developing diagnostic and therapeutic tools in neurology and oncology. The study underscores the relevance of these compounds in the synthesis of radioligands for positron emission tomography (PET), enhancing the imaging of the translocator protein (Dollé et al., 2008).
Enzyme Inhibitory Activities
Virk et al. (2018) reported on the synthesis and evaluation of compounds for their potential as enzyme inhibitors, focusing on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings highlight the compound's utility in developing treatments targeting various enzyme-related disorders (Virk et al., 2018).
Antimicrobial Activity
Research has also indicated the antimicrobial properties of related compounds. Fahim and Ismael (2019) studied the synthesis of novel sulphonamide derivatives, displaying good antimicrobial activity. This suggests the compound's potential role in developing new antimicrobial agents (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-15-10-20(11-15)14-4-2-13(3-5-14)19-17(21)12-23-16-6-8-18-9-7-16/h2-9,15H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGPCTGRCNJNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)

![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)


![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)


![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)
![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
